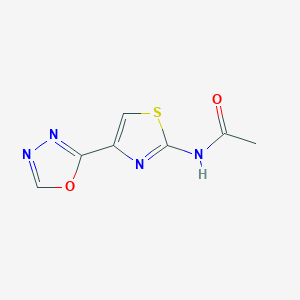

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c1-4(12)9-7-10-5(2-14-7)6-11-8-3-13-6/h2-3H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFRXXHQYPAMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide typically involves the cyclization of acyclic precursors. One common method is the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization with phosphorus oxychloride (POCl3) under reflux conditions . Another approach involves the use of hydrazides and carboxylic acids, which are cyclized using reagents like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of microwave-assisted synthesis and solvent-free methods has also been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Applications

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide and its derivatives have shown promising anticancer activity. The 1,3,4-oxadiazole moiety is known for its ability to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). Research has demonstrated that compounds containing this scaffold can induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and melanoma .

Case Study: Mechanistic Insights

In a study by El-Sayed et al., novel compounds featuring the 1,3,4-oxadiazole core were synthesized and evaluated for their anticancer effects. The most effective compound exhibited selective inhibition of EGFR and COX-2, leading to significant tumor reduction in preclinical models. This highlights the potential of this compound as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of thiazole and oxadiazole can modulate neurodegenerative processes associated with diseases such as Alzheimer's and other tauopathies. The mechanism involves inhibiting tau oligomerization, which is a hallmark of neurodegeneration .

Case Study: Tauopathies Treatment

A patent describes the use of specific thiazole derivatives for treating tau-mediated disorders. These compounds showed efficacy in reducing neurofibrillary tangles in animal models of Alzheimer's disease. The findings suggest that this compound could be a valuable candidate for further development in treating neurodegenerative diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the thiazole and oxadiazole moieties. For instance, certain derivatives have demonstrated significant antibacterial activity against various pathogens comparable to standard antibiotics like norfloxacin .

Case Study: Antibacterial Efficacy

In a study focused on synthesizing thiazole-integrated compounds, several derivatives exhibited strong antibacterial action against Staphylococcus epidermidis. This emphasizes the versatility of this compound in addressing infectious diseases .

Anticonvulsant Properties

The anticonvulsant potential of thiazole-based compounds has also been explored. Some derivatives have shown efficacy in reducing seizure activity in animal models, suggesting that this compound could contribute to developing new anticonvulsant medications .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Thiadiazole Derivatives

Compound 1 :

- Name: N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide

- Key Features : Benzothiazole and thiadiazole rings; nitro substituent.

- Molecular Weight : 445.5 g/mol .

- Pharmacology: Demonstrated antinociceptive activity in mice (100 mg/kg, i.p.) comparable to morphine (10 mg/kg) in tail-clip tests .

Comparison :

- Structural Differences : Replaces oxadiazole with thiadiazole, introducing a sulfur atom.

- Impact : Thiadiazole’s higher electronegativity may alter binding affinity but retains analgesic efficacy.

Comparison with Piperazine-Linked Thiazole Derivatives

Compound 13 :

Comparison :

Comparison with Coumarin-Linked Thiazole Derivatives

Compound 5 :

Comparison :

Comparison with Triazole-Containing Analogues

Compound 11g :

- Name: N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide

- Key Features: Triazole linker; nitro groups on quinoxaline and phenyl.

- Synthesis : Click chemistry with CuSO₄ catalysis .

- Impact : Triazole’s stability and moderate polarity improve bioavailability but may reduce target specificity compared to oxadiazole .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

*Estimated based on structural analogs.

Table 2: Spectroscopic and Elemental Analysis

Key Research Findings

- Substituent Effects : Nitro groups (as in Compound 1 and 11g) improve electron-withdrawing properties but may increase toxicity, whereas methoxy or piperazine groups (Compound 13) enhance solubility .

- Pharmacological Potential: While the target compound’s bioactivity is understudied, structural analogs like Compound 1 and 5 demonstrate efficacy in analgesia and enzyme inhibition, suggesting promising applications .

Biological Activity

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with oxadiazole intermediates. The general synthetic route includes:

- Formation of Thiazole : Reaction of appropriate thiazole precursors.

- Oxadiazole Introduction : Incorporation of the 1,3,4-oxadiazole moiety through cyclization reactions.

- Acetamide Formation : Final acetamide formation via acetylation.

The structure can be confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry.

Anticancer Activity

Research indicates that compounds with the 1,3,4-oxadiazole and thiazole rings exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values as low as 0.14 μM against A549 human lung cancer cells . The mechanism involves inhibition of key enzymes such as topoisomerase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad Spectrum Activity : Studies have reported that derivatives containing the 1,3,4-oxadiazole ring possess antibacterial and antifungal activities. For example, certain derivatives demonstrated significant inhibition against Mycobacterium bovis BCG .

Enzyme Inhibition

This compound has shown potential in enzyme inhibition assays:

| Enzyme | Inhibition Activity |

|---|---|

| Urease | Moderate |

| α-glucosidase | Significant |

| MMP-9 | High |

These activities suggest potential applications in treating conditions like tuberculosis and metabolic disorders .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

- Valente et al. (2023) : Investigated a series of oxadiazole derivatives for anticancer activity and found that modifications at specific positions significantly enhanced cytotoxicity against various cancer cell lines .

- Dhumal et al. (2016) : Reported on the antitubercular effects of oxadiazole-thiazole hybrids and their binding affinity to mycobacterial enoyl reductase (InhA), which is critical for fatty acid biosynthesis in bacteria .

- Desai et al. (2018) : Conducted molecular docking studies indicating strong interactions between synthesized oxadiazole derivatives and target enzymes involved in bacterial metabolism .

Q & A

Q. What are the standard synthetic routes for N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with cyclization of thiourea derivatives or hydrazine-carboxylic acid intermediates. For example:

- Step 1 : Formation of the oxadiazole ring via cyclization of furan-2-carbohydrazine derivatives under acidic or basic conditions .

- Step 2 : Thiazole ring formation using halogenated intermediates (e.g., 2-chloroacetamide derivatives) .

- Step 3 : Acetamide group introduction via acetylation with acetic anhydride or acetyl chloride .

Purity Optimization : Monitor reactions using thin-layer chromatography (TLC) for completion , and employ column chromatography or recrystallization for purification. Solvent choice (e.g., DMF or dichloromethane) and temperature control are critical for yield improvement .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of thiazole, oxadiazole, and acetamide moieties .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups like C=O (acetamide) and C=N (heterocycles) .

- X-ray Crystallography (SHELX) : For resolving 3D molecular geometry and confirming crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog Synthesis : Modify substituents on the oxadiazole or thiazole rings (e.g., ethoxy, methylsulfonyl) to assess impact on bioactivity .

- Biological Assays : Compare IC50 values against analogs (e.g., thienopyrimidine or benzothiazole derivatives) in enzyme inhibition or cytotoxicity assays .

- Data Analysis : Use statistical tools (e.g., ANOVA) to correlate structural features (e.g., electron-withdrawing groups) with activity trends .

Q. What methodologies are recommended for resolving contradictions in biological activity data?

- Assay Replication : Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) or enzymatic targets (e.g., α-glucosidase vs. acetylcholinesterase) .

- Dose-Response Curves : Confirm activity thresholds and rule out assay interference (e.g., solvent toxicity) .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., oxadiazole-thiazole hybrids) to identify consistent trends .

Q. How can computational modeling enhance understanding of this compound’s mechanism?

- Molecular Docking : Predict binding modes with targets like kinase enzymes or G-protein-coupled receptors using AutoDock or Schrödinger .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .

- QSAR Models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies optimize synthetic yield for scale-up studies?

- Catalyst Screening : Test bases (e.g., triethylamine) or coupling agents (e.g., EDC/HOBt) to improve reaction efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in heterocycle formation .

Q. How should researchers address stability challenges during storage?

Q. What pharmacological models are suitable for in vivo testing?

- Xenograft Models : Evaluate antitumor efficacy in murine models (e.g., breast cancer xenografts) .

- PK/PD Studies : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .

- Toxicity Screening : Conduct acute/chronic toxicity assays in rodents, focusing on hepatic and renal biomarkers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.